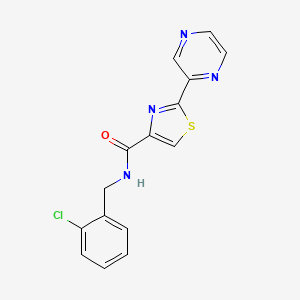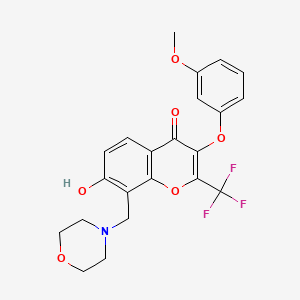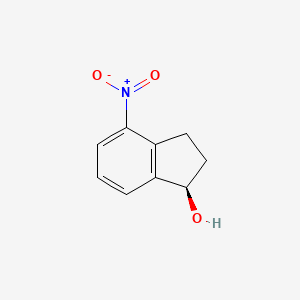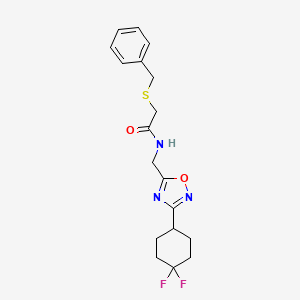
ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C27H34N2O4 and its molecular weight is 450.579. The purity is usually 95%.
BenchChem offers high-quality ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Allosteric Modulation of the Cannabinoid CB1 Receptor
Research by Price et al. (2005) explored the pharmacology of novel compounds, including similar indole derivatives, at the cannabinoid CB1 receptor. These compounds demonstrated a cooperative allosteric effect, increasing the binding of a CB1 receptor agonist and decreasing the binding of an inverse agonist. This suggests the presence of an allosteric binding site on the CB1 receptor, which can be recognized by synthetic small molecule ligands.
Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines
Mekheimer et al. (1997) investigated the reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles and α-cyanoacrylic esters, leading to the synthesis of functionalized 4H-pyrano[3,2-c]pyridines. This study, detailed in the Bulletin of the Chemical Society of Japan, demonstrated new routes for synthesizing derivatives of indole, which are structurally related to the specified compound.
Stereospecific Microbial Reduction
Guo et al. (2006) focused on the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate, yielding products with high diastereo- and enantioselectivities. As documented in Tetrahedron-asymmetry, this study provides insight into the biological transformations of compounds structurally similar to ethyl 1-benzyl-5-(2-hydroxy-3-(piperidin-1-yl)propoxy)-2-methyl-1H-indole-3-carboxylate.
Synthesis of Indole Derivatives as Cholinesterase and Monoamine Oxidase Dual Inhibitors
The study by Bautista-Aguilera et al. (2014) in the Journal of Medicinal Chemistry synthesized new indole derivatives, including one structurally similar to the compound , which showed dual inhibition of cholinesterase and monoamine oxidase. This highlights potential therapeutic applications in neurodegenerative diseases.
Synthesis and Biological Properties of New Piperidine Substituted Benzothiazole Derivatives
Shafi, Rajesh, and Senthilkumar (2021) synthesized compounds including ethyl 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylate, and investigated their antibacterial and antifungal activities. The study, published in the Asian Journal of Organic & Medicinal Chemistry, contributes to understanding the biological properties of piperidine derivatives.
Synthesis and Antiviral Activity
Ivashchenko et al. (2014) synthesized derivatives of ethyl 5-hydroxy-1,2-dimethyl-1H-indole-3-carboxylates, including structures similar to the compound , and assessed their antiviral activity. As reported in the Pharmaceutical Chemistry Journal, these studies provide insights into the potential antiviral properties of these compounds.
Propriétés
IUPAC Name |
ethyl 1-benzyl-5-(2-hydroxy-3-piperidin-1-ylpropoxy)-2-methylindole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34N2O4/c1-3-32-27(31)26-20(2)29(17-21-10-6-4-7-11-21)25-13-12-23(16-24(25)26)33-19-22(30)18-28-14-8-5-9-15-28/h4,6-7,10-13,16,22,30H,3,5,8-9,14-15,17-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXMMRJILNBBTNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCC3)O)CC4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N4-(3-chlorophenyl)-N6-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2963982.png)
methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2963983.png)
![(E)-4-methyl-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide](/img/structure/B2963985.png)
![Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone](/img/structure/B2963986.png)


![N-[(1R)-2,3-Dihydro-1H-inden-1-yl]-N-prop-2-ynylnitrous amide](/img/structure/B2963991.png)
![3-Methyl-7-[3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propyl]-8-(4-phenylpiperazin-1-yl)purine-2,6-dione](/img/no-structure.png)
![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)

![3-(2,2,2-Trifluoroethyl)bicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2964000.png)